molecular formula C18H17ClFN3O2 B2800541 1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-fluorobenzyl)urea CAS No. 891108-73-9

1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-fluorobenzyl)urea

Cat. No.: B2800541
CAS No.: 891108-73-9
M. Wt: 361.8
InChI Key: MSKIVNMUSPKTTO-UHFFFAOYSA-N
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Description

1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-fluorobenzyl)urea is a useful research compound. Its molecular formula is C18H17ClFN3O2 and its molecular weight is 361.8. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Characterization

Research on compounds closely related to "1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-fluorobenzyl)urea" often focuses on their synthesis and characterization. For example, studies have described the synthesis of novel urea derivatives with potential applications in medicinal chemistry and materials science. The synthesis procedures typically involve multiple steps, including reactions with various anilines to introduce fluoro- and chlorosubstituted phenyl groups, aiming to explore their biological activities or physical properties (Danilov et al., 2020).

Nonlinear Optical Properties

The investigation into the electronic, optical, and nonlinear optical properties of related chalcone derivatives reveals their potential applications in optoelectronics. These studies use computational approaches to predict properties like the HOMO-LUMO gap and second and third harmonic generation efficiencies, suggesting these compounds could be useful in the development of new optoelectronic devices (Shkir et al., 2018).

Material Science Applications

In materials science, the focus is on the synthesis and characterization of compounds for potential use in nonlinear optics. For instance, the synthesis of a new organic material demonstrated high second harmonic generation efficiency, indicating its suitability for nonlinear optical applications. The crystal structure, molecular dipoles alignment, and thermal stability of these materials are key factors in their performance in device applications (Menezes et al., 2014).

Biological Activity

Although the request was to exclude information related to drug use, dosage, and side effects, it's worth noting that research often explores the biological activities of urea derivatives for potential therapeutic applications. Studies might involve the synthesis of urea derivatives to evaluate their antiproliferative activities against various cancer cell lines, aiming to discover new anticancer agents with lower toxicity and improved efficacy (Feng et al., 2020).

Properties

IUPAC Name

1-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-3-[(4-fluorophenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClFN3O2/c19-13-3-7-16(8-4-13)23-11-15(9-17(23)24)22-18(25)21-10-12-1-5-14(20)6-2-12/h1-8,15H,9-11H2,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSKIVNMUSPKTTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)Cl)NC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.